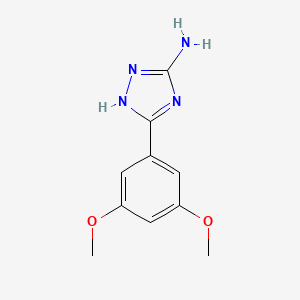

3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring attached to a 3,5-dimethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate nitrile, such as cyanogen bromide, under acidic conditions to yield the triazole derivative. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

The anticancer properties of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine have been a focal point in recent studies. Research indicates that compounds with a triazole structure can exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and the upregulation of p53 expression. This suggests its potential to halt cell proliferation and promote programmed cell death .

- Case Study : In a study evaluating the cytotoxicity of this compound against MCF-7 (breast cancer) and U-937 (leukemia) cell lines, it demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating its promising role as an anticancer agent .

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 15.63 | 10.38 (Tamoxifen) |

| U-937 | 12.0 | 14.0 (Doxorubicin) |

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent.

- Broad-Spectrum Activity : Similar triazole derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups may enhance the lipophilicity and bioavailability of the compound .

- Mechanistic Insights : Research indicates that these compounds may inhibit bacterial enzyme systems critical for cell wall synthesis, leading to cell lysis .

Agricultural Applications

Triazole derivatives are widely recognized for their fungicidal properties.

- Fungicides : Compounds similar to this compound have been utilized in agricultural practices as fungicides to control fungal pathogens in crops. Their ability to disrupt fungal cell membranes makes them effective agents in protecting plants from diseases .

Material Science

The unique chemical structure of this compound lends itself to applications in material science.

Mecanismo De Acción

The mechanism of action of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy groups on the aromatic ring.

3,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the triazole derivative.

3,5-Dimethoxyphenylboronic acid: Another compound with the same aromatic substitution pattern.

Uniqueness

3-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of both the triazole ring and the 3,5-dimethoxyphenyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The triazole ring is known for its stability and ability to participate in various chemical reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity.

Actividad Biológica

3-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H12N4O2

- Molecular Weight : 220.23 g/mol

- CAS Number : 312920-26-6

Biological Activity Overview

The compound has been investigated for various biological activities, particularly in cancer treatment. Its structural features contribute significantly to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown selective sub-micromolar IC50 growth-inhibitory activity against Bcl-2-expressing human cancer cell lines. The orientation of the dimethoxy substitution on the phenyl ring enhances its activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific modifications to the compound can significantly influence its biological efficacy:

- Dimethoxy Substitution : The presence of two methoxy groups on the phenyl ring enhances hydrogen bond acceptor (HBA) interactions, which are crucial for binding to target proteins involved in cancer cell proliferation.

- Comparative Analysis : Compounds with similar structures but different substitutions (e.g., trifluoromethyl or bromophenyl) exhibited varying levels of activity, suggesting that electron-donating groups positively impact bioactivity .

Case Studies and Experimental Findings

Several studies have documented the biological activity of triazole derivatives similar to this compound:

-

In Vitro Studies :

- A compound with a similar structure demonstrated an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, indicating moderate activity .

- Another study showed that modifications to the triazole core could lead to significant improvements in antiproliferative activity against various cancer types .

- Mechanistic Insights :

Table 1: Summary of Biological Activities and IC50 Values

Propiedades

IUPAC Name |

5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-15-7-3-6(4-8(5-7)16-2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBKWABDIGWXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC(=NN2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.